4‑Fold FAAH Potency Advantage Over Phenyl Analogue Demonstrated in a Direct Head-to-Head Enzymatic Assay
In a single‑concentration screen followed by full IC50 determination, N‑cyclohexyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide achieved a human FAAH IC50 of 0.8 µM, whereas the direct N‑phenyl analogue (N‑phenyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide, Patent Example 12) under identical assay conditions yielded an IC50 of 3.2 µM, representing a 4‑fold loss in inhibitory potency upon replacing the cyclohexyl with a phenyl group [1]. Both compounds were tested using recombinant human FAAH and a fluorescent anandamide substrate in a 30‑minute endpoint assay with DMSO concentration ≤ 0.1%.
| Evidence Dimension | FAAH Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 µM |
| Comparator Or Baseline | N‑phenyl‑1,2,3,6‑tetrahydropyridine‑1‑carboxamide (IC50 = 3.2 µM) |
| Quantified Difference | 4‑fold higher potency (0.8 µM vs 3.2 µM) |
| Conditions | Recombinant human FAAH; fluorescent anandamide substrate; 30‑min endpoint assay; ≤ 0.1% DMSO |
Why This Matters
The >3-fold potency gap between two close structural analogs ensures that the cyclohexyl congener provides a significantly more sensitive tool for probing FAAH activity, reducing the required compound concentration and minimizing off‑target risks at elevated doses.
- [1] WO 2006/054676 A1, Fatty acid amide hydrolase inhibitors, Janssen Pharmaceutica N.V., Table 1, Examples 19 (cyclohexyl) and 12 (phenyl). View Source
